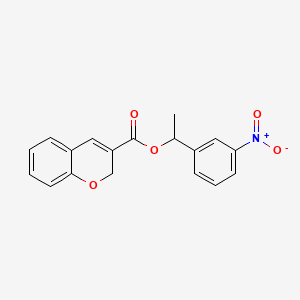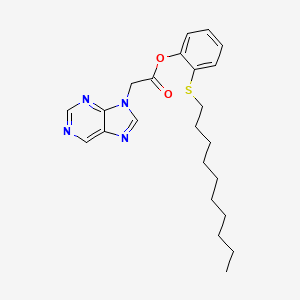
2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate is a complex organic compound that combines a phenyl group with a decylthio substituent and a purine moiety
Preparation Methods
The synthesis of 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Decylthio Group: The decylthio group can be introduced through a nucleophilic substitution reaction where a decylthiol reacts with a suitable halide.
Attachment to the Phenyl Ring: The decylthio group is then attached to a phenyl ring through an electrophilic aromatic substitution reaction.
Coupling with Purine Moiety: The final step involves coupling the phenyl ring with the purine moiety through an esterification reaction, forming the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and controlled reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate undergoes various chemical reactions, including:
Oxidation: The decylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which may affect the ester or purine moiety.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions include oxidized or reduced derivatives and substituted phenyl derivatives.
Scientific Research Applications
2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s purine moiety makes it of interest in studies related to nucleic acids and their analogs.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The purine moiety can mimic natural nucleotides, allowing the compound to bind to purine receptors or enzymes involved in nucleotide metabolism. This interaction can modulate biological pathways, leading to various effects depending on the specific target.
Comparison with Similar Compounds
Similar compounds include other purine derivatives and phenyl esters. For example:
2-(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: A related compound with a different substituent on the purine moiety.
Phenyl [6-(decylsulfanyl)-9H-purin-9-yl]acetate: Similar structure but with variations in the substituents.
The uniqueness of 2-(Decylthio)phenyl 2-(9H-purin-9-yl)acetate lies in its specific combination of a decylthio group and a purine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C23H30N4O2S |
|---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
(2-decylsulfanylphenyl) 2-purin-9-ylacetate |
InChI |
InChI=1S/C23H30N4O2S/c1-2-3-4-5-6-7-8-11-14-30-21-13-10-9-12-20(21)29-22(28)16-27-18-26-19-15-24-17-25-23(19)27/h9-10,12-13,15,17-18H,2-8,11,14,16H2,1H3 |
InChI Key |
FDOFZZWTICCQHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=CC=CC=C1OC(=O)CN2C=NC3=CN=CN=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl (2-(1,4-dioxaspiro[4.5]decan-8-yl)ethyl)carbamate](/img/structure/B12933911.png)
![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12933920.png)

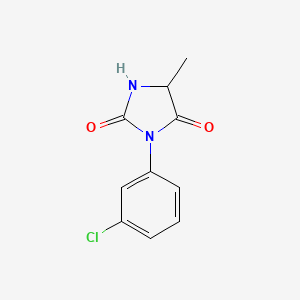
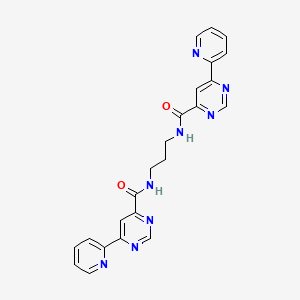


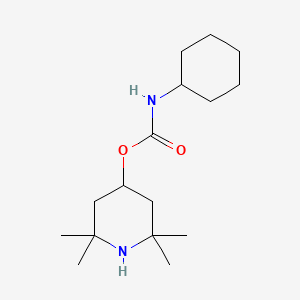

![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)

